N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Diuretic and Antihypertensive Properties
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, as part of the pyridoquinoline class, has been identified to possess significant diuretic properties. Specifically, derivatives like 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides have shown substantial increase in diuretic activity compared to their non-brominated counterparts, indicating their potential as new remedies for hypertension (Ukrainets, Golik, & Chernenok, 2013).
Antimicrobial Activity
Quinoline derivatives, including those containing the sulfonamide moiety, have been synthesized for their antimicrobial properties. These compounds have been tested and shown to possess significant activity against Gram-positive bacteria, positioning them as potent antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Antitubercular Properties
The pyridoquinoline class has also been studied for its antitubercular activity. An improved method for the preparation of certain ethyl esters in this class has been proposed, and a series of hetarylamides synthesized from it demonstrated notable antitubercular activities. This research offers insights into the potential of these compounds in the treatment of tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).
Cancer Research and Tubulin Polymerization Inhibitors
Novel quinoline sulfonamide derivatives have been synthesized and evaluated for their potential in cancer treatment. Among these, certain compounds demonstrated strong inhibitory effects on cell proliferation and tubulin polymerization, indicating their possible application in cancer therapeutics (Ma & Gong, 2022).
Structural and Polymorphic Studies
The polymorphic modifications of compounds within this class have been studied, revealing their structural versatility and potential for developing new pharmaceuticals. The analysis of interaction energies and crystal packing provides valuable information on the structural properties of these compounds, which is crucial for pharmaceutical applications (Shishkina et al., 2018).
Broad Spectrum of Pharmacological Activities
Sulfonamide hybrids, including those with quinoline structures, have been recognized for their broad spectrum of pharmacological activities, encompassing antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. This highlights the chemical diversity and therapeutic potential of the sulfonamide class in medical and pharmaceutical research (Ghomashi et al., 2022).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them potential targets of this compound.
Mode of Action
Sulfonamides, in general, are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and cell division by disrupting folate synthesis and, consequently, dna synthesis .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-14-5-8-17(9-6-14)21-26(24,25)18-12-15-4-3-11-22-19(23)10-7-16(13-18)20(15)22/h5-6,8-9,12-13,21H,2-4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQUQYFHOGXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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